5-Fluoropyrimidine-2-carboxamide

Catalog No.
S12246462
CAS No.
M.F
C5H4FN3O
M. Wt
141.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoropyrimidine-2-carboxamide

Product Name

5-Fluoropyrimidine-2-carboxamide

IUPAC Name

5-fluoropyrimidine-2-carboxamide

Molecular Formula

C5H4FN3O

Molecular Weight

141.10 g/mol

InChI

InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10)

InChI Key

GVGFPOMHJUJCDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(=O)N)F

5-Fluoropyrimidine-2-carboxamide is a pyrimidine derivative characterized by the presence of a fluorine atom at the 5-position and a carboxamide functional group at the 2-position. Its molecular formula is C5H5FN2OC_5H_5FN_2O, and it has a molecular weight of approximately 128.11 g/mol. This compound is notable for its structural features, which contribute to its reactivity and potential biological activity.

Typical of amides and pyrimidines. While specific reactions for this compound are not extensively documented, it is often involved in the synthesis of other biologically active compounds. For instance, it can undergo hydrolysis to yield 5-fluoropyrimidine-2-carboxylic acid under acidic or basic conditions. Additionally, it may serve as an intermediate in the synthesis of more complex molecules, including kinase inhibitors and other pharmaceutical agents.

The biological activity of 5-fluoropyrimidine-2-carboxamide is primarily linked to its role as a precursor in the development of various therapeutic agents. Research indicates that compounds derived from this structure exhibit potential anticancer properties, particularly as inhibitors of specific kinases involved in cancer progression. The fluorine atom enhances the lipophilicity and biological activity of the molecule, making it a valuable scaffold in medicinal chemistry.

The synthesis of 5-fluoropyrimidine-2-carboxamide typically involves several methods:

  • Direct Fluorination: Starting from pyrimidine derivatives, fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.
  • Carboxylation: The introduction of the carboxamide group can be accomplished through the reaction of 5-fluoropyrimidine-2-carboxylic acid with ammonia or amines under suitable conditions.
  • Hydrazinolysis: This method involves treating 5-fluoropyrimidine-2-carboxylic acid with hydrazine to yield the corresponding carboxamide.

These synthetic routes highlight the compound's utility as a versatile building block in organic synthesis.

5-Fluoropyrimidine-2-carboxamide has several applications, particularly in medicinal chemistry:

  • Precursor for Anticancer Agents: It is used in synthesizing compounds that inhibit kinases, which are critical targets in cancer therapy.
  • Building Block for Drug Development: Its structural properties make it an essential component in developing various pharmaceuticals, especially those targeting nucleic acid metabolism.

The compound's unique features allow it to be modified further to enhance its therapeutic efficacy.

Several compounds share structural similarities with 5-fluoropyrimidine-2-carboxamide, each possessing unique properties:

Compound NameMolecular FormulaKey Features
5-Fluoropyrimidine-2-carboxylic acidC5_5H4_4FN2_2O2_2Acidic form; used in various syntheses
Methyl 5-fluoropyrimidine-2-carboxylateC6_6H6_6FN3_3O2_2Ester derivative; more lipophilic
2,6-Dichloro-5-fluoropyrimidine-4-carboxamideC5_5H2_2Cl2_2FN3_3OContains chlorine; utilized in kinase inhibitor synthesis
5-FluorouracilC4_4H4_4FN3_3O2_2Well-known anticancer drug; similar activity

These compounds illustrate the diversity within the pyrimidine family and highlight how modifications can lead to varying biological activities and applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

141.03383992 g/mol

Monoisotopic Mass

141.03383992 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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